2-(Bromomethyl)butanenitrile

Description

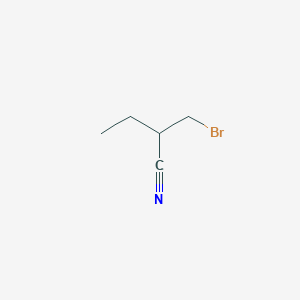

2-(Bromomethyl)butanenitrile (CAS RN: [Not explicitly provided; structurally related to compounds in and ]) is an organobromine compound with the molecular formula C₅H₈BrN. It features a nitrile group (-CN) and a bromomethyl (-CH₂Br) substituent on a butane backbone. This structure imparts reactivity typical of alkyl bromides (e.g., nucleophilic substitution) and nitriles (e.g., hydrolysis to carboxylic acids).

Properties

IUPAC Name |

2-(bromomethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHSIUWISNFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with bromine in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the butanenitrile is heated with bromine and a suitable catalyst, such as iron or aluminum bromide, to facilitate the bromination process.

Another method involves the substitution reaction of butanenitrile with a bromomethylating agent, such as bromoform, in the presence of a base like sodium hydroxide. This reaction also requires heating under reflux conditions to ensure complete substitution.

Industrial Production Methods

In industrial settings, the production of 2-(Bromomethyl)butanenitrile often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)butanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as cyanide ions, leading to the formation of butanenitrile derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium or potassium cyanide in ethanol, heated under reflux.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Butanenitrile derivatives.

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Scientific Research Applications

2-(Bromomethyl)butanenitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)butanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in various chemical transformations, including hydrolysis and reduction, leading to the formation of different functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity of bromomethyl nitriles is highly dependent on substituent position and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects : The nitrile group in 2-(Bromomethyl)butanenitrile activates the adjacent bromomethyl group for nucleophilic substitution, similar to 2-(Bromomethyl)benzonitrile. However, the aromatic ring in the latter stabilizes intermediates, making it more suitable for cross-coupling reactions .

- Steric Hindrance: Bulky substituents (e.g., silyl groups in compounds) reduce reactivity at the bromomethyl site but enhance selectivity in organometallic reactions .

- Thermal Stability : Aromatic bromomethyl nitriles (e.g., 2-(Bromomethyl)benzonitrile) exhibit higher thermal stability than aliphatic analogs due to resonance stabilization .

Key Observations:

- Bromination Efficiency : Direct bromination of aliphatic nitriles (e.g., butanenitrile derivatives) often requires optimized conditions to avoid over-bromination, whereas aromatic analogs (e.g., 2-(Bromomethyl)benzonitrile) achieve higher yields .

- Catalytic Methods : Palladium-catalyzed routes () enable precise functionalization but require rigorous purification .

Spectral and Physical Properties

Table 3: Comparative Spectral Data

Key Observations:

- NMR Shifts : The bromomethyl group in aliphatic nitriles (e.g., 2-(Bromomethyl)butanenitrile) resonates downfield (~3.6 ppm) compared to aromatic analogs (~4.8 ppm) due to reduced electron withdrawal .

- Thermal Behavior : Aromatic bromomethyl nitriles generally have higher melting points than aliphatic derivatives .

Biological Activity

2-(Bromomethyl)butanenitrile is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 2-(Bromomethyl)butanenitrile features a bromomethyl group attached to a butanenitrile backbone. Its chemical formula is CHBrN, with the bromine atom providing high reactivity, particularly in nucleophilic substitution reactions. The presence of the nitrile group (-C≡N) contributes to its polar character and potential interactions with biological molecules.

The biological activity of 2-(Bromomethyl)butanenitrile can be attributed to its ability to undergo various chemical transformations:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which can lead to the formation of new compounds with different biological activities.

- Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids, which may exhibit different pharmacological properties.

- Reduction : Under reducing conditions, the nitrile can be converted into primary amines, potentially enhancing biological interactions .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 2-(Bromomethyl)butanenitrile on various cancer cell lines. For instance, a study demonstrated that this compound showed significant activity against specific cancer cells, with an IC value of approximately 8.8 μM when evaluated using NanoBRET assays . This suggests that it may interfere with cellular proliferation pathways.

Interaction with Biological Molecules

The compound has been investigated for its interactions with proteins involved in cancer progression. The binding affinity studies revealed that modifications to its structure could enhance its potency and solubility, indicating a promising avenue for drug development .

Case Studies

- Study on Anticancer Activity : A comprehensive study assessed the effects of 2-(Bromomethyl)butanenitrile on lymphoma cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent .

- Synthesis and Evaluation : Another research focused on synthesizing derivatives of 2-(Bromomethyl)butanenitrile to evaluate their biological activities. Several derivatives were tested for their antiproliferative effects, leading to the identification of more potent analogs .

Table 1: Summary of Biological Activities

| Activity | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| Antiproliferative | 8.8 | Lymphoma (SU-DHL-4) | |

| Nucleophilic Substitution | Variable | Various |

Table 2: Chemical Transformations

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 2-(Bromomethyl)butanenitrile | Butanenitrile derivatives | NaCN in ethanol, reflux |

| Hydrolysis | 2-(Bromomethyl)butanenitrile | Carboxylic acids | Aqueous conditions |

| Reduction | 2-(Bromomethyl)butanenitrile | Primary amines | LiAlH4 or catalytic hydrogenation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.